2-Benzothiazolecarboxamide

Übersicht

Beschreibung

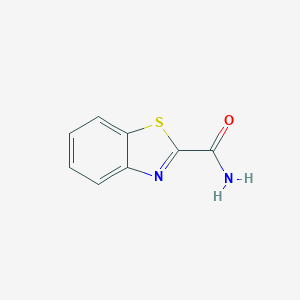

2-Benzothiazolecarboxamide is a heterocyclic compound that contains a benzene ring fused to a thiazole ring with a carboxamide group at the second position. This compound is known for its diverse biological activities and is used in various scientific research applications. Its molecular formula is C8H6N2OS, and it has a molecular weight of 178.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolecarboxamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization to form the benzothiazole ring . Another method includes the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves base-promoted intramolecular C–S bond coupling cyclization in dioxane without any additional catalysts . This method is efficient, economical, and convenient for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzothiazolecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Case Study: PB11

- Cell Lines Tested : U87 (glioblastoma), HeLa (cervical cancer)

- IC50 Values :

- U87: 40 nM

- HeLa: 40 nM

- Mechanism : Induction of apoptosis via suppression of PI3K/AKT pathway.

- Results : Significant reduction in cell viability observed at various concentrations.

| Concentration (nM) | U87 Cell Viability (%) | HeLa Cell Viability (%) |

|---|---|---|

| 10 | 85.91 ± 1.25 | 86.82 ± 5.20 |

| 100 | 37.25 ± 4.02 | 46.23 ± 2.18 |

| 1000 | 19.23 ± 0.78 | 21.46 ± 1.42 |

| 10000 | 6.56 ± 0.15 | 11.34 ± 1.03 |

Antimicrobial Activity

Benzothiazole derivatives, including 2-benzothiazolecarboxamide, have shown promising antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Efficacy

Research has demonstrated that benzothiazole derivatives exhibit significant activity against pathogens such as E. coli, Staphylococcus aureus, and Candida albicans. The structure-activity relationship indicates that modifications at the C-2 position can enhance bioactivity.

| Pathogen | Activity Observed |

|---|---|

| E. coli | Inhibitory |

| Staphylococcus aureus | Inhibitory |

| Candida albicans | Inhibitory |

Antioxidant Properties

The antioxidant potential of benzothiazole derivatives has been explored, particularly for their application in skin protection against UV damage.

Case Study: Multifunctional Antioxidants

A series of benzothiazole derivatives have been investigated for their ability to act as multifunctional antioxidants, showing promising results in filtering UV radiation and inhibiting growth of dermatophytes.

| Compound | UVB Filtering Capacity | Antioxidant Activity | Antifungal Activity |

|---|---|---|---|

| Compound A | High | Excellent | Effective against Candida albicans |

| Compound B | Higher than PBSA | Good | Effective against melanoma cells |

Wirkmechanismus

The mechanism of action of 2-Benzothiazolecarboxamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial growth and survival . In cancer research, it targets the BCL-2 family of proteins, which are involved in the regulation of apoptosis . By inhibiting these proteins, this compound can induce programmed cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Benzothiazole: A simpler structure without the carboxamide group, known for its antimicrobial and anticancer properties.

2-Aminobenzothiazole: Contains an amino group instead of a carboxamide group, used in the synthesis of dyes and pharmaceuticals.

Benzothiazole-2-thiol: Contains a thiol group, known for its antioxidant and anti-inflammatory activities.

Uniqueness: 2-Benzothiazolecarboxamide is unique due to its carboxamide group, which enhances its solubility and reactivity compared to other benzothiazole derivatives. This functional group also contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .

Biologische Aktivität

2-Benzothiazolecarboxamide, a compound belonging to the benzothiazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a benzothiazole ring fused with a carboxamide group. This structure contributes to its biological activity through various mechanisms, including the modulation of enzyme activity and interaction with cellular pathways.

Anticancer Activity

This compound exhibits promising anticancer properties across various cancer cell lines. Studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation.

- Mechanism of Action : The compound is believed to exert its anticancer effects by activating caspases, which are critical in the apoptotic pathway. It also affects the expression of proteins involved in cell cycle regulation.

-

Case Study Findings :

- A study reported that derivatives of benzothiazole, including this compound, showed significant cytotoxic effects against pancreatic cancer cells (PANC-1). Treatment with this compound led to a notable increase in apoptotic cell populations and reduced cell viability at concentrations as low as 25 µM .

- Another investigation highlighted that certain benzothiazole derivatives demonstrated IC50 values ranging from 0.015 µM to 1.53 µM against various cancer cell lines such as MDA-MB-231 (breast), HT-29 (colorectal), and H460 (lung) cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.68 | Apoptosis induction |

| HT-29 (Colorectal) | 0.28 | Caspase activation |

| H460 (Lung) | 1.53 | Cell cycle arrest |

| PANC-1 (Pancreatic) | 25 - 100 | ROS modulation |

Antimicrobial Activity

The antimicrobial potential of this compound has also been extensively studied. It has shown efficacy against a variety of bacterial and fungal strains.

- In Vitro Studies : Research indicated that benzothiazole derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compounds demonstrated zones of inhibition comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.00 | |

| Escherichia coli | 28.00 | |

| Candida albicans | 25.00 |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

- Research Findings : Studies have shown that benzothiazole derivatives can significantly lower the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx), markers of oxidative stress response in treated cells .

Table 3: Antioxidant Activity Assays

| Compound | SOD Activity Reduction (%) | GPx Activity Reduction (%) |

|---|---|---|

| Compound 4a | 50% at 75 µM | 60% at 100 µM |

| Compound 4b | 55% at 100 µM | 65% at 100 µM |

Eigenschaften

IUPAC Name |

1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYASTVLDAJIXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348577 | |

| Record name | 2-benzothiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29198-43-4 | |

| Record name | 2-benzothiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Benzothiazolecarboxamide synthesized and what is its key reactive behavior?

A1: this compound (8) can be dehydrated in boiling phosphoryl chloride (POCl3) to yield 2-Benzothiazolecarbonitrile (9). [] This reaction highlights the susceptibility of the amide group to dehydration under certain conditions.

Q2: Is there any spectroscopic data available for this compound and its derivatives?

A2: While the provided abstract doesn't detail specific spectroscopic data for this compound itself, it mentions that spectroscopic data for the related 2-Cyanobenzothiazole N-oxides and 2-Benzothiazolecarbonitriles are discussed within the paper. [] This suggests that spectroscopic techniques were likely employed to characterize these compounds, potentially including methods like NMR, IR, and Mass Spectrometry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.